molecular formula C10H12BrNO2 B12121269 2-(2-Bromophenyl)-2-(dimethylamino)acetic acid

2-(2-Bromophenyl)-2-(dimethylamino)acetic acid

Cat. No.: B12121269
M. Wt: 258.11 g/mol
InChI Key: JTTFSGDWSKNCSS-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-2-(dimethylamino)acetic acid is an organic compound that belongs to the class of phenylacetic acids It features a bromine atom attached to the phenyl ring and a dimethylamino group attached to the acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-2-(dimethylamino)acetic acid typically involves the bromination of phenylacetic acid followed by the introduction of the dimethylamino group. One common method includes:

    Bromination: Phenylacetic acid is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the ortho position.

    Amination: The brominated intermediate is then reacted with dimethylamine under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-2-(dimethylamino)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide or amines in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an amino derivative, while oxidation might produce a carboxylic acid derivative.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-2-(dimethylamino)acetic acid would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic Acid: Lacks the bromine and dimethylamino groups, making it less versatile in certain reactions.

    2-Bromophenylacetic Acid: Contains the bromine atom but lacks the dimethylamino group, affecting its reactivity and applications.

    2-(Dimethylamino)phenylacetic Acid: Contains the dimethylamino group but lacks the bromine atom, influencing its chemical behavior.

Uniqueness

2-(2-Bromophenyl)-2-(dimethylamino)acetic acid is unique due to the presence of both the bromine and dimethylamino groups, which confer distinct reactivity and potential applications. This combination allows for a broader range of chemical transformations and interactions compared to its simpler analogs.

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

2-(2-bromophenyl)-2-(dimethylamino)acetic acid

InChI

InChI=1S/C10H12BrNO2/c1-12(2)9(10(13)14)7-5-3-4-6-8(7)11/h3-6,9H,1-2H3,(H,13,14)

InChI Key

JTTFSGDWSKNCSS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(C1=CC=CC=C1Br)C(=O)O

Origin of Product

United States

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